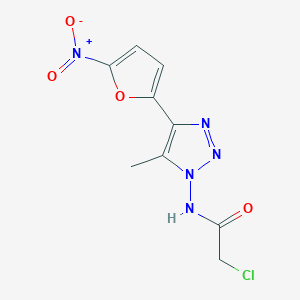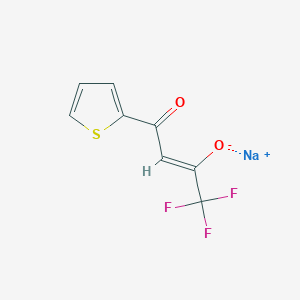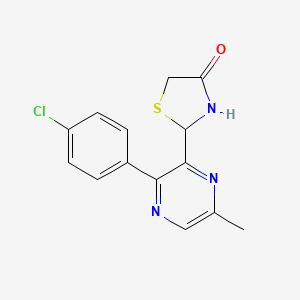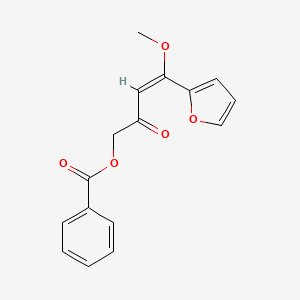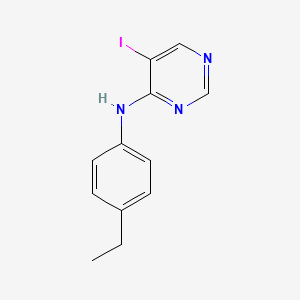
4,5-Dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine is an organic compound with a complex structure that includes multiple benzylidene groups attached to an octahydroacridine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine typically involves the condensation of benzaldehyde with octahydroacridine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium hydroxide to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzaldehyde derivatives, while reduction could produce benzyl alcohol derivatives.
Aplicaciones Científicas De Investigación
4,5-Dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of new materials with specific chemical properties
Mecanismo De Acción
The mechanism of action of 4,5-Dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine involves its interaction with specific molecular targets and pathways. The benzylidene groups can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Dibenzylideneacetone: Similar in structure but with a different core, used in organometallic chemistry.
1,32,4-Dibenzylidene-D-sorbitol: Known for its gelation properties and used in various industrial applications
Uniqueness
4,5-Dibenzylidene-1,2,3,4,5,6,7,8-octahydroacridine is unique due to its octahydroacridine core, which imparts distinct chemical properties and potential applications that are not observed in similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a compound of significant interest in scientific research.
Propiedades
Fórmula molecular |
C27H25N |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
(4Z,5E)-4,5-dibenzylidene-1,2,3,6,7,8-hexahydroacridine |
InChI |
InChI=1S/C27H25N/c1-3-9-20(10-4-1)17-22-13-7-15-24-19-25-16-8-14-23(27(25)28-26(22)24)18-21-11-5-2-6-12-21/h1-6,9-12,17-19H,7-8,13-16H2/b22-17-,23-18+ |
Clave InChI |
IZMIXUASVLVKNN-VAZBSYMYSA-N |
SMILES isomérico |
C1CC2=CC3=C(/C(=C\C4=CC=CC=C4)/CCC3)N=C2/C(=C/C5=CC=CC=C5)/C1 |
SMILES canónico |
C1CC2=CC3=C(C(=CC4=CC=CC=C4)CCC3)N=C2C(=CC5=CC=CC=C5)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


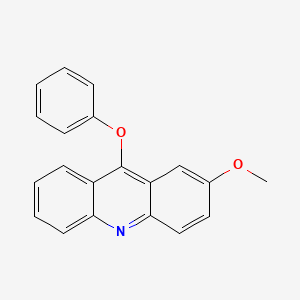
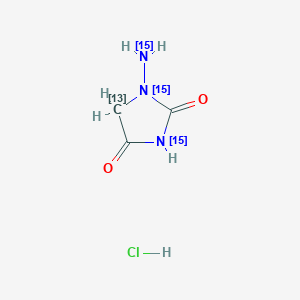
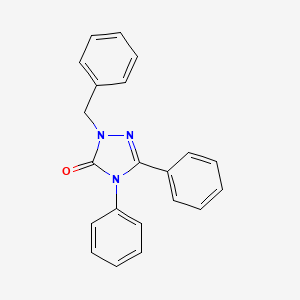
![1,3-Bis[(1R)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate](/img/structure/B12924709.png)
